1-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine
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Overview
Description
1-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the benzene ring.
Methoxylation: Addition of a methoxy group to the benzene ring.
Sulfonylation: Introduction of a sulfonyl group to the benzene ring.
Piperazine Derivatization: Coupling of the modified benzene ring with a piperazine derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: For studying biological pathways and interactions.
Medicine: Potential use in drug development for treating various diseases.
Industry: As an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-2-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine
- 1-(4-Methoxy-2-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine
- 1-(4-Bromo-5-methoxybenzenesulfonyl)-4-(4-fluorophenyl)piperazine
Uniqueness
1-(4-Bromo-5-methoxy-2-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(4-bromo-5-methoxy-2-methylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrFN2O3S/c1-13-11-16(19)17(25-2)12-18(13)26(23,24)22-9-7-21(8-10-22)15-5-3-14(20)4-6-15/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKRYMFTPDFQFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrFN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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